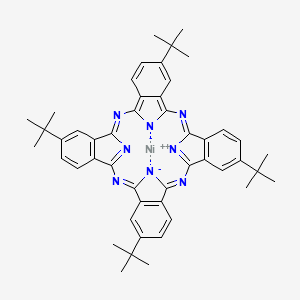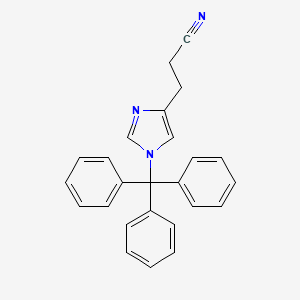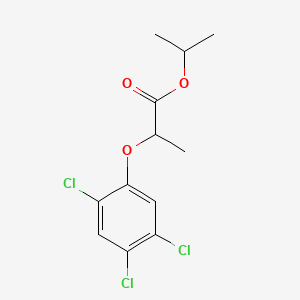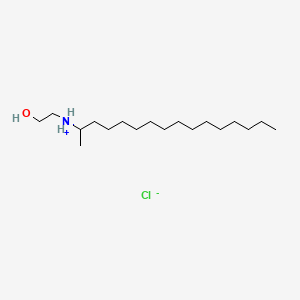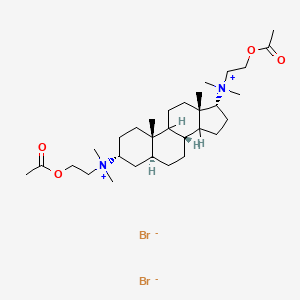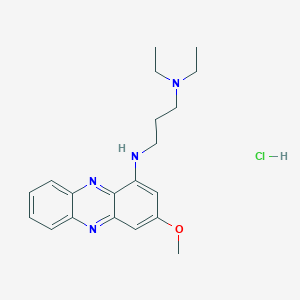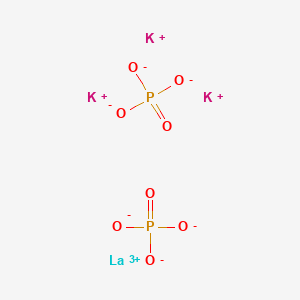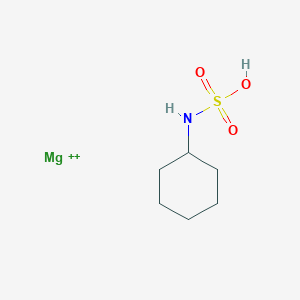
Cyclamate magnesium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclamate magnesium dihydrate is a compound formed by the combination of cyclamic acid and magnesium, with two molecules of water of crystallization. Cyclamate is an artificial sweetener that is 30-50 times sweeter than sucrose. It is often used in combination with other artificial sweeteners to mask off-tastes. This compound is used in various applications due to its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclamate magnesium dihydrate can be synthesized by reacting cyclamic acid with magnesium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the controlled addition of magnesium hydroxide to a solution of cyclamic acid, followed by crystallization and drying to obtain the dihydrate form. The purity and quality of the final product are ensured through various purification and quality control steps .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclamate magnesium dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into cyclamic acid and magnesium ions.
Substitution: It can participate in substitution reactions where the cyclamate ion is replaced by other anions or cations.
Complexation: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Various anions or cations under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral or slightly basic conditions.
Major Products Formed
Hydrolysis: Cyclamic acid and magnesium ions.
Substitution: New salts with different anions or cations.
Complexation: Magnesium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cyclamate magnesium dihydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of magnesium and cyclamate ions.
Biology: Studied for its effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use as a sweetener in diabetic-friendly formulations.
Industry: Utilized in the food and beverage industry as a stable and soluble sweetener
Wirkmechanismus
The mechanism of action of cyclamate magnesium dihydrate involves the interaction of cyclamate ions with taste receptors, producing a sweet taste. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The molecular targets include taste receptors on the tongue, and the pathways involved are related to taste perception and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium cyclamate: Another salt of cyclamic acid, commonly used as a sweetener.
Calcium cyclamate: Similar to magnesium cyclamate but with calcium ions.
Magnesium stearate: A different magnesium compound used as a lubricant in pharmaceutical formulations
Uniqueness
Cyclamate magnesium dihydrate is unique due to its combination of sweetness and stability. Unlike sodium and calcium cyclamates, it provides the added benefits of magnesium, which is essential for various biological functions. Its stability and solubility make it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
7757-85-9 |
|---|---|
Molekularformel |
C6H13MgNO3S+2 |
Molekulargewicht |
203.55 g/mol |
IUPAC-Name |
magnesium;cyclohexylsulfamic acid |
InChI |
InChI=1S/C6H13NO3S.Mg/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+2 |
InChI-Schlüssel |
CFTUWMFDKZOCIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


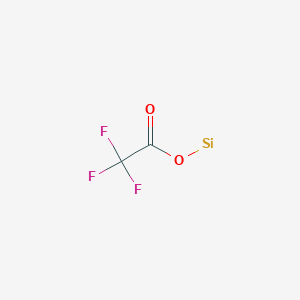
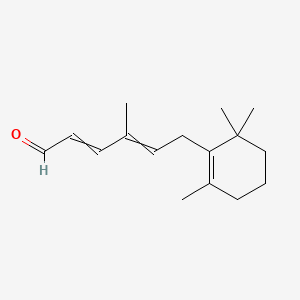
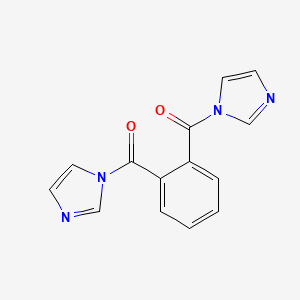
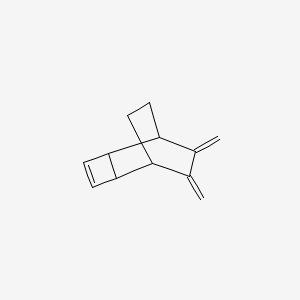
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
